1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No.: 2098102-37-3
Cat. No.: VC3148576
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098102-37-3 |
---|---|
Molecular Formula | C12H16N4 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 1-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C12H16N4/c1-3-16-10(9-13-2)8-12(15-16)11-6-4-5-7-14-11/h4-8,13H,3,9H2,1-2H3 |
Standard InChI Key | PYQBCNDUGMCACD-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C2=CC=CC=N2)CNC |
Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CC=N2)CNC |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine features a pyrazole core with three key substituents: an ethyl group at the N1 position, a pyridin-2-yl group at the C3 position, and a methylmethanamine group at the C5 position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and coordinate with biological targets.
The compound belongs to the broader class of substituted pyrazoles, which have garnered significant attention in medicinal chemistry due to their versatile biological activities. While the compound shares structural similarities with 1-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (a positional isomer with the substituent at C4 rather than C5), it represents a distinct chemical entity with potentially different properties .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
The compound's structure suggests it would exhibit behavior characteristic of heterocyclic amines, with the pyrazole and pyridine rings contributing to potential π-stacking interactions, while the amine group could facilitate hydrogen bonding and serve as a basic center .
Synthesis Methodologies
Key Reaction Conditions
The synthesis of related pyrazole derivatives often involves specific reaction conditions that could be adapted for this compound:
The synthesis would require careful control of reaction conditions to ensure regioselectivity and prevent side reactions, particularly given the multiple nitrogen atoms in the structure that could compete for alkylation .
Structural Analogs and Comparative Analysis
Related Pyrazole Derivatives
Several structurally related compounds provide insights into the potential properties and behavior of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine:
-
1-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine: A positional isomer with the methylmethanamine group at C4 instead of C5. This compound has been documented with CAS number 2098087-06-8 .
-
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine: Features a methyl group at N1 (instead of ethyl) and a pyridin-3-yl group (rather than pyridin-2-yl), with a molecular weight of 188.23 g/mol .
-
1-Ethyl-N-methyl-1H-pyrazole-5-methanamine: Contains an ethyl group at N1 but lacks the pyridinyl substituent at C3, with a molecular weight of 139.20 g/mol .
-
(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine: Has a methyl group at C3 instead of a pyridinyl group, with a molecular weight of 153.22 g/mol .
These analogs demonstrate the structural diversity within this class of compounds and highlight how subtle modifications can lead to distinct molecular entities.
Structure-Activity Relationships
Analysis of related compounds suggests that the positioning of substituents on the pyrazole ring significantly influences the compound's properties and potential biological activities:
-
The position of the methylmethanamine group (C4 vs. C5) affects the spatial orientation of the basic center, potentially altering interactions with biological targets.
-
The nature of the C3 substituent (pyridinyl vs. alkyl) impacts the electronic properties and hydrogen-bonding capabilities of the molecule.
-
N1 substitution patterns (ethyl vs. methyl) influence lipophilicity and membrane permeability.
These structure-activity relationships indicate that 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would likely possess distinct biological properties compared to its analogs, warranting specific investigation.
Chemical Reactivity and Behavior
Functional Group Reactivity
The compound's functional groups confer specific reactivity patterns that influence its chemical behavior:
-
Pyrazole Ring: The aromatic heterocycle can participate in electrophilic aromatic substitution reactions, though with different reactivity compared to benzene. The presence of multiple nitrogen atoms influences the electron distribution within the ring.
-
Pyridine Moiety: Capable of serving as a hydrogen bond acceptor and potential site for protonation or coordination with metals.
-
Secondary Amine: Can undergo alkylation, acylation, and other nucleophilic reactions characteristic of amines.
-
Methylene Bridge: Connects the pyrazole and amine functionalities, potentially serving as a flexible linker that allows for conformational adaptability.
Stability Considerations
Based on the behavior of related pyrazole derivatives, 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would likely exhibit:
-
Thermal Stability: Generally stable at ambient temperatures, with decomposition occurring only at elevated temperatures.
-
Chemical Stability: Resistant to hydrolysis under neutral conditions, though potentially reactive under strongly acidic or basic environments.
-
Oxidative Stability: Potentially susceptible to oxidative degradation of the amine functionality under harsh conditions.
-
Photostability: May require protection from prolonged exposure to UV light due to the presence of aromatic heterocycles.
Research Challenges and Future Directions
Future Research Opportunities
These knowledge gaps present several promising avenues for future research:
-
Synthesis Optimization: Development of efficient, scalable synthetic routes specifically tailored to this compound.
-
Comprehensive Characterization: Detailed physical, spectroscopic, and crystallographic analysis to fully elucidate its properties.
-
Biological Screening: Systematic evaluation against a panel of biological targets to identify potential applications.
-
Computational Studies: Molecular modeling to predict properties, reactivity, and potential biological interactions.
-
Derivative Development: Design and synthesis of structurally related compounds to explore structure-activity relationships further.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume